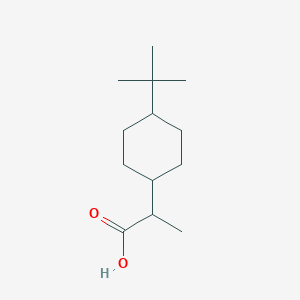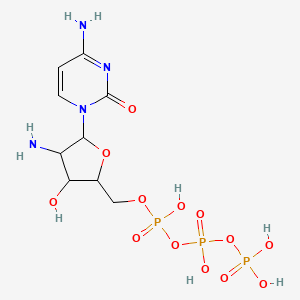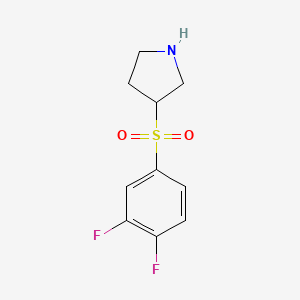
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3,4-difluorobenzenesulfonyl group
Preparation Methods
The synthesis of 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3,4-Difluorobenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Procedure: The 3,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of pyrrolidine in the chosen solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding pyrrolidones, while reduction reactions can modify the sulfonyl group.
Addition Reactions: The compound can also participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets are subject to ongoing research, but the compound’s unique structure allows it to engage in specific and potent interactions with its targets.
Comparison with Similar Compounds
3-(3,4-Difluorobenzenesulfonyl)pyrrolidine can be compared with other sulfonyl-containing pyrrolidine derivatives:
3-(4-Methylbenzenesulfonyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine atoms, leading to different reactivity and biological activity.
3-(4-Chlorobenzenesulfonyl)pyrrolidine: Contains a chlorine atom, which can alter its chemical properties and interactions.
3-(4-Nitrobenzenesulfonyl)pyrrolidine:
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H11F2NO2S |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11F2NO2S/c11-9-2-1-7(5-10(9)12)16(14,15)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |
InChI Key |
IWVNOAIIGCZMRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


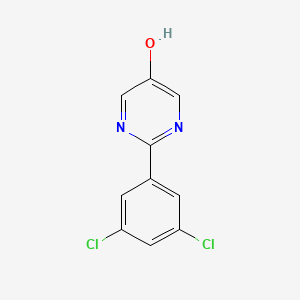
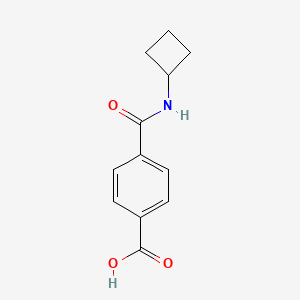
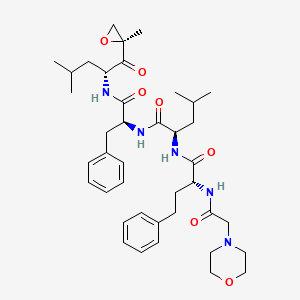
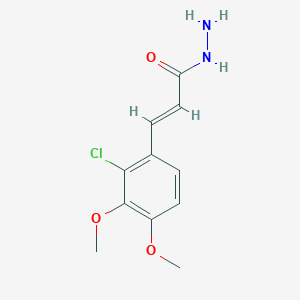
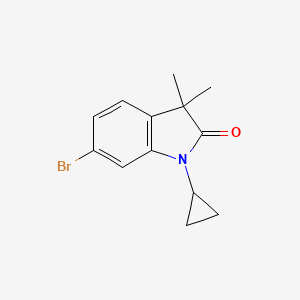
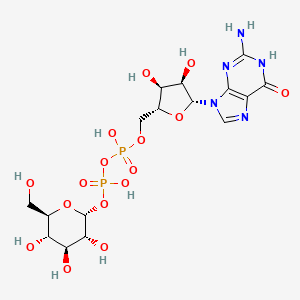
![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)
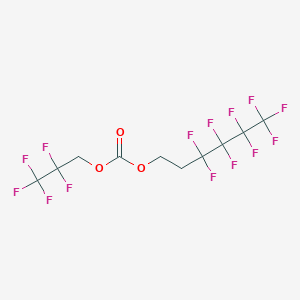


![3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide](/img/structure/B12082900.png)
